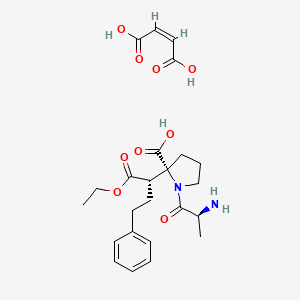
((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl-l-proline xMaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE typically involves the following steps:
Formation of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced to the phenylpropyl moiety through esterification reactions.
Peptide Bond Formation: The L-alanyl and L-proline residues are coupled using peptide synthesis techniques, often involving coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Maleate Salt Formation: The final step involves the formation of the maleate salt by reacting the peptide with maleic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the ethoxycarbonyl group.
Reduction: Reduction reactions could target the peptide bonds or the ethoxycarbonyl group.
Substitution: Substitution reactions might occur at the phenyl ring or the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-esterified or reduced peptide products.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential, possibly as a drug candidate or a component of drug delivery systems.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE would depend on its specific interactions with molecular targets. Typically, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating biological pathways. The ethoxycarbonyl and phenyl groups might influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (S)-1-[N-[1-(METHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE
- (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-VALYL]-L-PROLINE MALEATE
Uniqueness
(S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.
特性
分子式 |
C24H32N2O9 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]pyrrolidine-2-carboxylic acid;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-18(24)16(11-10-15-8-5-4-6-9-15)20(19(25)26)12-7-13-22(20)17(23)14(2)21;5-3(6)1-2-4(7)8/h4-6,8-9,14,16H,3,7,10-13,21H2,1-2H3,(H,25,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,20+;/m0./s1 |
InChIキー |
FDCMTZFTGQEGBC-JLVIOWHESA-N |
異性体SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)[C@]2(CCCN2C(=O)[C@H](C)N)C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)C2(CCCN2C(=O)C(C)N)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13062445.png)
![4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13062453.png)
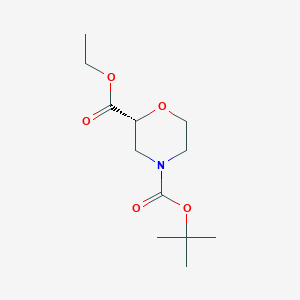
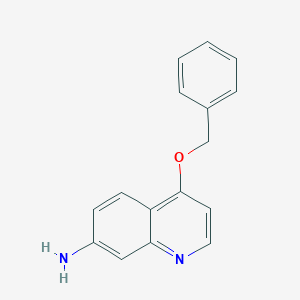

![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)


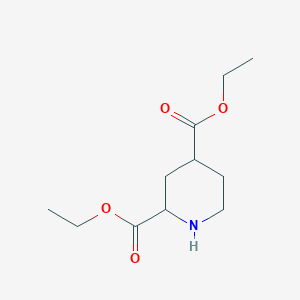
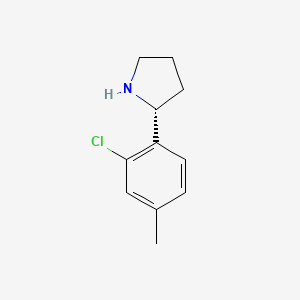
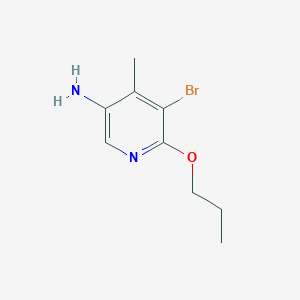
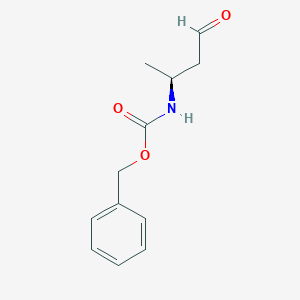
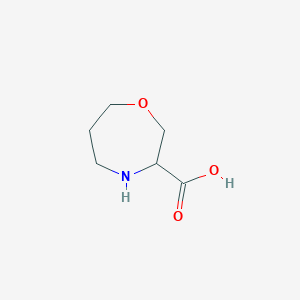
![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
